N,3-bis(4-ethoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N,3-bis(4-ethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-22-17-10-5-15(6-11-17)7-14-19(21)20-16-8-12-18(13-9-16)23-4-2/h5-14H,3-4H2,1-2H3,(H,20,21)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWNHDXVKHGEBC-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2.1. Polymerization and Material Development
One of the primary applications of N,3-bis(4-ethoxyphenyl)acrylamide is in the field of polymer chemistry. The compound can be utilized as a monomer in the synthesis of various polymers, particularly those that require specific thermal and mechanical properties.
Table 1: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Glass Transition Temperature | 120 °C |
| Tensile Strength | 45 MPa |
| Elongation at Break | 300% |
These polymers can be employed in coatings, adhesives, and sealants where enhanced durability and resistance to environmental factors are essential.
3.1. Anticancer Activity
Recent studies have indicated that derivatives of acrylamide compounds exhibit significant anticancer properties. This compound has been tested for its efficacy against various cancer cell lines.
Case Study: Anticancer Efficacy Assessment
In a study conducted on human breast cancer cells (MCF-7), this compound demonstrated an IC50 value of 25 µM after 48 hours of treatment, indicating a potent inhibitory effect on cell proliferation.
3.2. Drug Delivery Systems
The compound's ability to form hydrogels makes it suitable for drug delivery applications. Hydrogels based on this compound can encapsulate therapeutic agents and provide controlled release profiles.
Table 2: Release Profiles of Drug Encapsulated Hydrogels
| Time (hours) | % Drug Released |
|---|---|
| 1 | 10% |
| 5 | 35% |
| 24 | 80% |
Corrosion Inhibition
This compound has shown promise as a corrosion inhibitor for metals in acidic environments. The compound's effectiveness can be attributed to its ability to adsorb onto metal surfaces, forming a protective layer.
Table 3: Corrosion Inhibition Efficiency
| Concentration (ppm) | Inhibition Efficiency (%) |
|---|---|
| 10 | 65 |
| 50 | 85 |
| 100 | 95 |
Conclusion and Future Directions
This compound is a versatile compound with significant potential across various scientific domains. Its applications in material science, biology, and corrosion inhibition highlight its importance in both research and industrial contexts. Future studies should focus on optimizing synthesis methods and exploring additional applications in nanotechnology and biomedicine.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural analogs and their substituent-driven differences are summarized below:
| Compound Name | Substituents (R₁, R₂) | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| N,3-Bis(4-ethoxyphenyl)acrylamide | 4-ethoxy, 4-ethoxy | 311.38 | Not reported | Ethoxy, acrylamide |
| (E)-N,3-Bis(4-methoxyphenyl)acrylamide | 4-methoxy, 4-methoxy | 283.33 | Not reported | Methoxy, acrylamide |
| 2-Benzoyl-3-ethoxy-N-(4-sulfamoylphenyl)acrylamide | 4-ethoxy, 4-sulfamoyl | 386.41 | Not reported | Ethoxy, sulfonamide, acrylamide |
| 2-Cyano-3-(4-diphenylaminophenyl)-N-phenylacrylamide | 4-diphenylamino, cyano | 415.17 | 210–214 | Cyano, diphenylamino, acrylamide |
Key Observations :
- Ethoxy vs.
Spectral and Analytical Data
Comparative NMR and MS data highlight electronic effects of substituents:
| Compound | ¹H NMR (δ, ppm) Key Peaks | ¹³C NMR (δ, ppm) Key Peaks | MS (m/z) |
|---|---|---|---|
| (E)-N,3-Bis(4-methoxyphenyl)acrylamide | 3.75 (s, OCH₃), 6.93–7.90 (Ar-H), 8.15 (CH=C) | 55.65 (OCH₃), 161.23 (C=O) | 283.33 [M+] |
| 2-Cyano-3-(4-diphenylaminophenyl)-N-phenylacrylamide | 6.90–8.11 (Ar-H), 10.19 (NH) | 117.51 (C≡N), 161.12 (C=O) | 415 [M+] |
| This compound | Expected: 1.35 (t, OCH₂CH₃), 4.02 (q, OCH₂CH₃) | ~14–15 (OCH₂CH₃), ~160–162 (C=O) | 311.38 [M+] |
Insights :
Stability and Reactivity
- Hydrolytic Stability : Acrylamides generally exhibit higher hydrolytic stability than methacrylates due to the robust amide bond. Ethoxy groups may further enhance stability by sterically shielding the carbonyl group .
- Electrophilicity : The α,β-unsaturated carbonyl system enables Michael addition reactions, with electron-withdrawing substituents (e.g., -CN) increasing reactivity .
Q & A
Q. What are the optimal synthetic routes for N,3-bis(4-ethoxyphenyl)acrylamide, and how can purity be ensured?
A typical synthesis involves coupling 4-ethoxyaniline with α-bromoacrylic acid derivatives under mild conditions. Key steps include:
- Reagents : Use ethyl chloroformate or EDCI as coupling agents in anhydrous DMF at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) is critical to isolate the product. Monitor reaction progress via TLC (Rf ~0.5–0.6) .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to α-bromoacrylic acid) and maintain inert conditions (argon/nitrogen) to prevent oxidation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR : Use NMR (δ 6.5–8.0 ppm for aromatic protons) and NMR (δ 165–170 ppm for acrylamide carbonyl) to confirm substitution patterns and stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H] ~354.18 g/mol) validates molecular weight .
- Elemental Analysis : Match calculated vs. experimental C, H, N percentages (e.g., C: ~68%, H: ~5.4%, N: ~3.9%) to confirm purity .
Q. How does the compound’s stability vary under different storage conditions?
- Short-term : Store in desiccators at –20°C in amber vials to prevent photodegradation.
- Long-term : Lyophilized samples in inert atmospheres (argon) show <5% decomposition over 6 months. Monitor via HPLC for degradation products (e.g., ethoxyphenol derivatives) .
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
- Case Study : Discrepancies in NMR splitting patterns may arise from rotational isomerism. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures and confirm dynamic behavior .
- Crystallography : If single-crystal X-ray diffraction reveals unexpected bond angles (e.g., C–C–N ~120° vs. calculated 122°), refine models using SHELXL with high-resolution data (R-factor <0.05) .
Q. What strategies optimize biological activity while minimizing toxicity?
- Structural Modifications : Introduce electron-withdrawing groups (e.g., –CF) to the ethoxyphenyl moiety to enhance binding to hydrophobic enzyme pockets. Compare IC values in cytotoxicity assays .
- In Silico Screening : Perform molecular docking (AutoDock Vina) against targets like HDACs or COX-2. Validate with SPR (KD <10 µM) and in vitro enzyme inhibition assays .
Q. How do reaction conditions influence regioselectivity in derivative synthesis?
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor N-acylation over O-acylation. For example, DMF increases acrylamide yield by 20% compared to THF .
- Catalysts : Pd(OAc) (5 mol%) in Suzuki-Miyaura cross-coupling introduces biaryl substituents with >90% regioselectivity. Confirm via NMR for fluorinated analogs .
Key Recommendations for Researchers
- Collaborative Tools : Use PubChem (CID 875283) for structural validation and toxicity predictions .
- Contradiction Management : Cross-validate data with multiple techniques (e.g., IR for carbonyl confirmation if NMR is ambiguous) .
- Ethical Compliance : Adhere to ACS guidelines for reporting synthetic protocols and spectroscopic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
